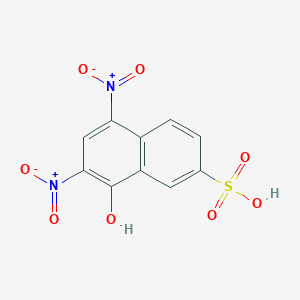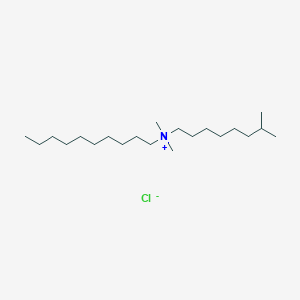
Decyl isononyl dimethyl ammonium chloride
Descripción general
Descripción
Decyl isononyl dimethyl ammonium chloride (DIDAC) is a quaternary ammonium compound widely used for its antimicrobial properties . It is a broad-spectrum biocidal agent against bacteria and fungi and can be used as a disinfectant cleaner for linen, recommended for use in hospitals, hotels, and industries . It is also used in gynaecology, surgery, ophthalmology, pediatrics, OT, and for the sterilization of surgical instruments, endoscopes, and surface disinfection .
Molecular Structure Analysis
The molecular complex between benzyl(decyl)dimethyl ammonium chloride and hydroquinone was formed and the crystal structure was analyzed by X-rays . It crystallizes in the monoclinic space group C2/c with cell parameters a = 18.0835(12)Å, b = 7.0726(5)Å, c = 42.867(3)Å, β = 96.677(4), V = 5445.4(6)Å3, Z = 8 .
Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
Decyl isononyl dimethyl ammonium chloride, closely related to benzyl(decyl)dimethyl ammonium chloride, has been studied for its ability to form molecular complexes. For example, a complex with hydroquinone was analyzed, revealing significant insights into crystal structures (Iimura, Ueno, & Ohashi, 2007).
2. Disinfection and Inactivation of Pathogens
This compound is effective as a disinfectant, notably against viruses like SARS-CoV-2. Its efficacy in inactivating the virus in laboratory settings has been demonstrated, highlighting its potential in controlling pandemic outbreaks (Xiling et al., 2020).
3. Structure-Activity Relationship in Biocidal Applications
The structure-activity relationship of decyl isononyl dimethyl ammonium chloride, especially when forming host-guest complexes with cyclodextrins, reveals insights into its biocidal efficacy. This understanding assists in developing effective delivery mechanisms for antimicrobial applications (Leclercq, Nardello‐Rataj, Rauwel, & Aubry, 2010).
4. Adsorption Properties in Chemical Applications
The adsorption properties of similar compounds, like N-tetradecyl-N,N-dimethyl-N-(2,3-epoxy propyl) ammonium chloride, have been studied, providing insights into the behavior of decyl isononyl dimethyl ammonium chloride in various chemical environments, including its interactions at air/water interfaces (Liu, Wang, Li, Wang, & Yang, 2020).
5. Environmental Impact and Biodegradability
Research into quaternary ammonium compounds, related to decyl isononyl dimethyl ammonium chloride, emphasizes the need for biodegradable alternatives due to environmental concerns. The development of cleavable, more environmentally friendly versions of these compounds is a key area of focus (Gilbert et al., 2021).
6. Impact on Soil and Agricultural Applications
The adsorption and leaching characteristics of benzalkonium chlorides in agricultural soils have been studied, indicating the environmental behavior and potential impacts of similar compounds used in agriculture (Khan, Macfie, & Ray, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
decyl-dimethyl-(7-methyloctyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46N.ClH/c1-6-7-8-9-10-11-13-16-19-22(4,5)20-17-14-12-15-18-21(2)3;/h21H,6-20H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDMSMMXVFSHFP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCC(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl isononyl dimethyl ammonium chloride | |
CAS RN |
138698-36-9 | |
| Record name | Decylisononyldimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138698369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanaminium, N-isononyl-N,N-dimethyl-, chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPRYLISONONYLDIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDI4U20V1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

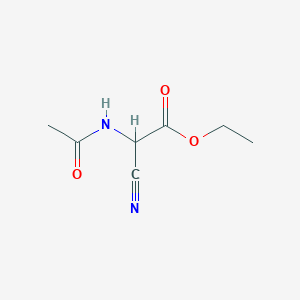
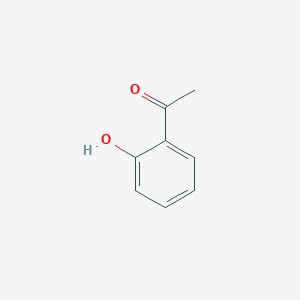
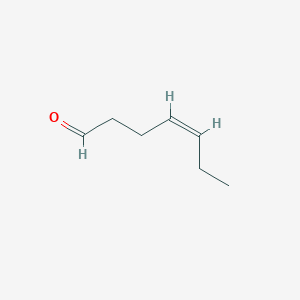

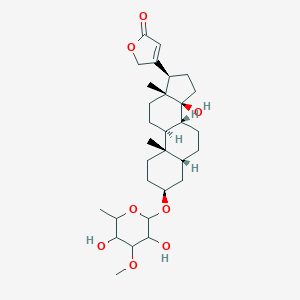
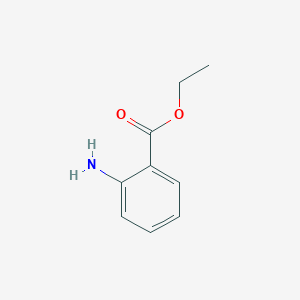
![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)
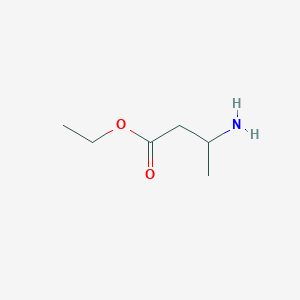

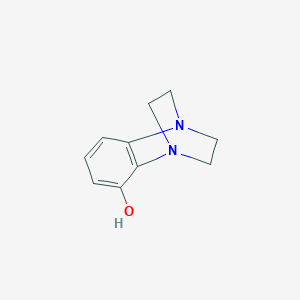
![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)


